molecular formula C14H15N5O4S B214219 N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B214219
M. Wt: 349.37 g/mol
InChI Key: SZDROFNALUNKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a pyrazole ring, and functional groups such as carbamoyl, nitro, and carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and pyrazole intermediates. The key steps in the synthesis may involve:

    Formation of the benzothiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the pyrazole ring: This step may involve the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N5O4S

Molecular Weight

349.37 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H15N5O4S/c1-18-6-8(19(22)23)11(17-18)13(21)16-14-10(12(15)20)7-4-2-3-5-9(7)24-14/h6H,2-5H2,1H3,(H2,15,20)(H,16,21)

InChI Key

SZDROFNALUNKJA-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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